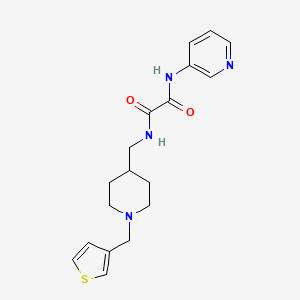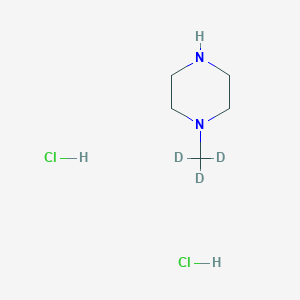
Stobadine
Übersicht
Beschreibung
Stobadine is a pyridoindole antioxidant . It scavenges hydroxyl, peroxyl, and alkoxyl radicals and quenches singlet oxygen in cell-free assays . It has the potential to protect various tissues against oxidative stress .
Synthesis Analysis
Stobadine is a hexahydropyridoindole . Modification of the stobadine molecule by aromatic electron donating substitution was found to enhance the intrinsic free radical scavenging activity .Molecular Structure Analysis
Stobadine is a substituted pyridoindole . The hexahydropyridoindole scaffold represents a valuable lead with a great deal of knowledge on molecular mechanisms of free radical scavenging, on bioavailability and toxicity .Chemical Reactions Analysis
Stobadine is a potent antioxidant and prevents free radical induced alterations in ER membrane fluidity . It can be used for effective cardio- and neuroprotectants development based on antioxidant or free radical scavenging mechanisms of action .Physical And Chemical Properties Analysis
Stobadine dihydrochloride is highly soluble both in water and in lipids . The dipalmitate salt of stobadine is water insoluble but chemically more stable than dihydrochloride salt .Wissenschaftliche Forschungsanwendungen
Antioxidant Properties
Stobadine exhibits potent antioxidant activity, making it valuable for protecting various tissues against oxidative stress. Its ability to scavenge free radicals and reduce oxidative damage has been investigated extensively . Researchers have explored its potential in mitigating oxidative stress-related conditions, such as neurodegenerative diseases, cardiovascular disorders, and aging-related pathologies.
Pharmacokinetics and Bioavailability
Understanding how Stobadine is absorbed, distributed, metabolized, and excreted is crucial for its clinical use. Pharmacokinetic studies have evaluated both intravenous and oral administration in animal models. Liquid-liquid extraction and solid-phase extraction methods have been developed to quantify Stobadine and its metabolites in biological matrices. These methods allow researchers to calculate pharmacokinetic parameters and assess bioavailability .
Toxicokinetics
Stobadine’s safety profile is essential for clinical applications. Toxicokinetic studies have investigated its long-term effects and toxicity. Researchers have used various methods, including liquid scintillation quantification, spectrofluorometry, and gas chromatography, to assess Stobadine concentrations in serum and plasma .
Antiarrhythmic and Antihypoxic Effects
While primarily known for its antioxidant properties, Stobadine also exhibits antiarrhythmic and antihypoxic activities. These effects have been explored in preclinical models, and Stobadine’s potential as a therapeutic agent for cardiac arrhythmias and hypoxia-related conditions has been investigated .
Transdermal Penetration
Researchers have studied Stobadine’s transdermal penetration using GC/MS methods. By assessing its acyl derivatives, they aim to develop transdermal formulations for localized delivery. Understanding its skin permeation properties is crucial for potential topical applications .
Neuroprotection
Given its antioxidant and anti-inflammatory properties, Stobadine has been investigated for its neuroprotective effects. Studies suggest that it may help prevent neuronal damage and improve cognitive function. Its potential in neurodegenerative diseases like Alzheimer’s and Parkinson’s warrants further exploration .
Wirkmechanismus
Target of Action
Stobadine primarily targets the Adrenergic receptor alpha-1 (ADRA1) . ADRA1 is a class of G protein-coupled receptors that are targets of the catecholamines, particularly norepinephrine and epinephrine. They play a crucial role in the regulation of smooth muscle contraction, which is essential for the cardiovascular system.
Safety and Hazards
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
(4aR,9bS)-2,8-dimethyl-1,3,4,4a,5,9b-hexahydropyrido[4,3-b]indole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18N2/c1-9-3-4-12-10(7-9)11-8-15(2)6-5-13(11)14-12/h3-4,7,11,13-14H,5-6,8H2,1-2H3/t11-,13-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CYJQCYXRNNCURD-DGCLKSJQSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)NC3C2CN(CC3)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC2=C(C=C1)N[C@H]3[C@@H]2CN(CC3)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201338826 | |
| Record name | (4aR,9bS)-2,8-Dimethyl-2,3,4,4a,5,9b-hexahydro-1H-pyrido[4,3-b]indole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201338826 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
202.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
85202-17-1 | |
| Record name | Stobadine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0085202171 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | (4aR,9bS)-2,8-Dimethyl-2,3,4,4a,5,9b-hexahydro-1H-pyrido[4,3-b]indole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201338826 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | STOBADINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/F9NJ6MT0AP | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![N-(1-cyanocycloheptyl)-2-[(3,4-dimethylphenyl)sulfanyl]acetamide](/img/structure/B2434287.png)
![8-butyl-1,7-dimethyl-3-(2-methylbenzyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2434288.png)
![N-(4,6-dimethylbenzo[d]thiazol-2-yl)cyclohexanecarboxamide](/img/structure/B2434291.png)

![1-methyl-N-(2-(4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)ethyl)-1H-indazole-3-carboxamide](/img/structure/B2434293.png)
![N-(2-(2-methoxyphenoxy)ethyl)-4-((5-oxo-5H-[1,3,4]thiadiazolo[2,3-b]quinazolin-2-yl)amino)benzamide](/img/structure/B2434295.png)
![3-(1H-pyrazol-1-yl)-N-((7-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)benzamide](/img/structure/B2434297.png)
![N-(6-fluoro-1,3-dimethyl-2,2-dioxido-1,3-dihydrobenzo[c][1,2,5]thiadiazol-5-yl)-2-(methylthio)nicotinamide](/img/structure/B2434298.png)
![4-[3-Nitro-4-(4-phenylpiperazin-1-yl)phenyl]-1,2-dihydrophthalazin-1-one](/img/structure/B2434299.png)
![4-benzyl-1-{[3-(trifluoromethyl)benzyl]thio}[1,2,4]triazolo[4,3-a]quinazolin-5(4H)-one](/img/structure/B2434303.png)


